
Ethenyl pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenyl pyrrolidine-1-carboxylate (EPYC) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. EPYC is a derivative of pyrrolidine and is commonly used as a building block in organic synthesis.
作用機序
The mechanism of action of Ethenyl pyrrolidine-1-carboxylate is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. This compound has also been found to exhibit antioxidant activity, which may help protect cells from oxidative damage. Additionally, this compound has been found to exhibit neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Ethenyl pyrrolidine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. This compound is also stable under a wide range of conditions, allowing for easy storage and handling. However, one limitation is that the mechanism of action of this compound is not well understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Ethenyl pyrrolidine-1-carboxylate. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including arthritis and cancer. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of Ethenyl pyrrolidine-1-carboxylate can be achieved through various methods, including the reaction of pyrrolidine with maleic anhydride or fumaric acid. This compound can also be synthesized through the reaction of pyrrolidine with acrylonitrile, followed by hydrolysis of the resulting nitrile.
科学的研究の応用
Ethenyl pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases, including arthritis and cancer. This compound has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
15453-22-2 |
|---|---|
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
ethenyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6-8/h2H,1,3-6H2 |
InChIキー |
ZXZIAYPVRIZYNZ-UHFFFAOYSA-N |
SMILES |
C=COC(=O)N1CCCC1 |
正規SMILES |
C=COC(=O)N1CCCC1 |
同義語 |
1-Pyrrolidinecarboxylicacid,ethenylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



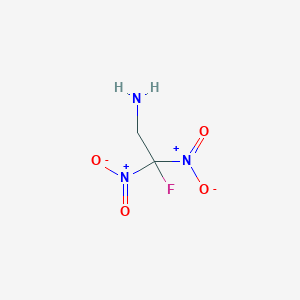
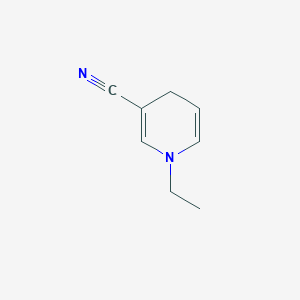
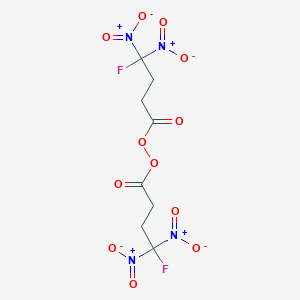
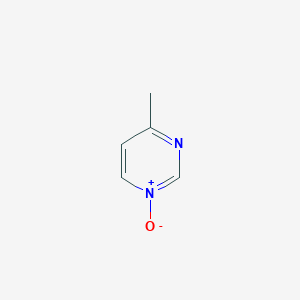

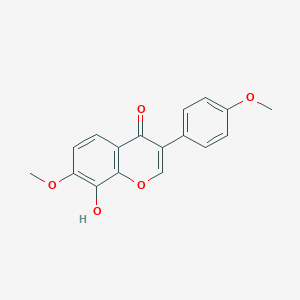
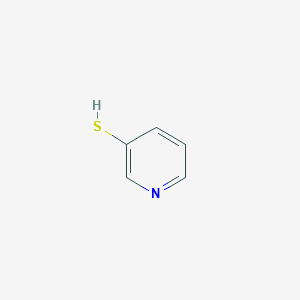
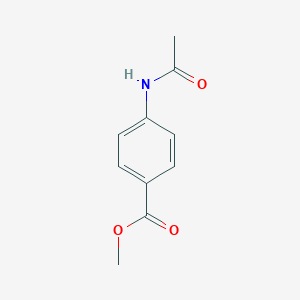





![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)